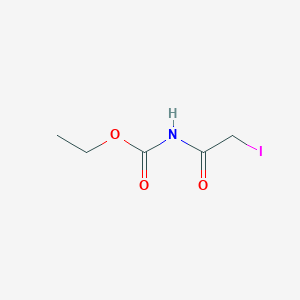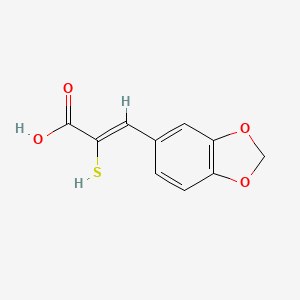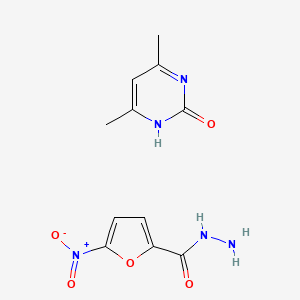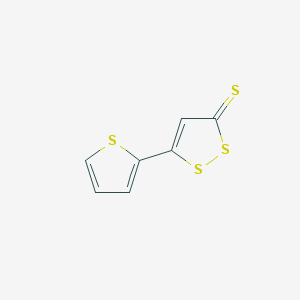
5-Thiophen-2-yldithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Thiophen-2-yldithiole-3-thione is a heterocyclic compound that features a thiophene ring fused with a dithiole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Thiophen-2-yldithiole-3-thione typically involves the condensation of thiophene derivatives with dithiole precursors. One common method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of advanced catalytic systems to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Thiophen-2-yldithiole-3-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur atoms in the thiophene and dithiole rings, which can participate in redox processes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Substitution reactions often involve halogenating agents such as bromine (Br2) or iodine (I2) under mild conditions.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers.
Applications De Recherche Scientifique
5-Thiophen-2-yldithiole-3-thione has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Thiophen-2-yldithiole-3-thione involves its interaction with molecular targets and pathways within cells. The compound can modulate the activity of enzymes and proteins by forming covalent bonds with thiol groups, leading to changes in cellular processes. Additionally, its redox properties enable it to participate in oxidative stress responses and influence cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Thiophen-2-yldithiole-3-thione include other thiophene derivatives and dithiole compounds, such as:
- Thiophene-2-carboxylic acid
- 2,5-Dimethylthiophene
- 3-Thiophenecarboxaldehyde
- 1,2-Dithiol-3-thione
Uniqueness
This compound is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
13834-61-2 |
|---|---|
Formule moléculaire |
C7H4S4 |
Poids moléculaire |
216.4 g/mol |
Nom IUPAC |
5-thiophen-2-yldithiole-3-thione |
InChI |
InChI=1S/C7H4S4/c8-7-4-6(10-11-7)5-2-1-3-9-5/h1-4H |
Clé InChI |
CLOXIDYVLJLVIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C2=CC(=S)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


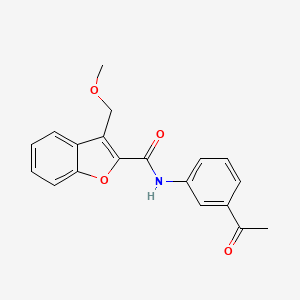
![Bis[2-(dimethylamino)ethyl] phosphate](/img/structure/B14724372.png)
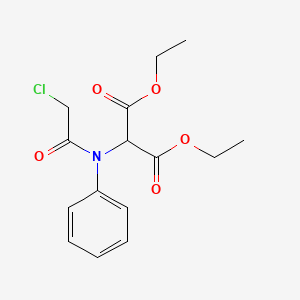
![Dimethyl 2-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B14724375.png)
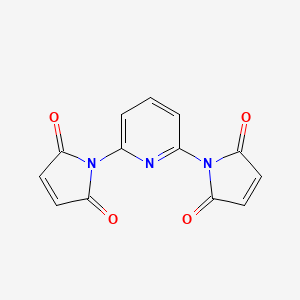
![N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide](/img/structure/B14724383.png)
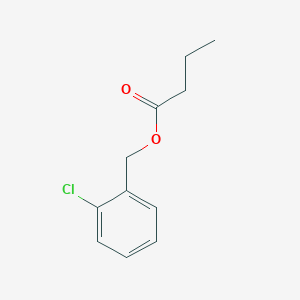
![3-[4-(Aminophenyl)phenyl]-2-methyl-4(3H)-quinazolinone](/img/structure/B14724401.png)

![4-Tert-butyl-2-[(dimethylamino)methyl]-6-methoxyphenol](/img/structure/B14724420.png)
